molecular formula C11H18N4O B6661219 (3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone

(3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone

Cat. No.: B6661219
M. Wt: 222.29 g/mol
InChI Key: CWOHJAJNTUSSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as piperazines and imidazoles. Piperazines are characterized by a six-membered ring containing two nitrogen atoms, while imidazoles are five-membered rings with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone typically involves the following steps:

  • Formation of the Piperazine Core: : The piperazine ring can be synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.

  • Introduction of the Imidazole Moiety: : The imidazole ring is introduced by reacting the piperazine derivative with a suitable imidazole precursor, such as 2-methylimidazole, under controlled conditions.

  • Final Functionalization:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : It can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which (3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

(3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone: can be compared with other similar compounds, such as:

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine

  • 1,3-dimethylpiperazin-2-one hydrochloride

  • Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of piperazine and imidazole rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(3,3-dimethylpiperazin-1-yl)-(2-methyl-1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-12-6-9(14-8)10(16)15-5-4-13-11(2,3)7-15/h6,13H,4-5,7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOHJAJNTUSSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=O)N2CCNC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.